Tert-butyl 6,6-dimethyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Description
Tert-butyl 6,6-dimethyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 2009467-39-2) is a bicyclic spiro compound featuring a 1-oxa-8-azaspiro[4.5]decane core substituted with a tert-butyl carbamate group, a 3-oxo moiety, and two methyl groups at the 6-position (). Its molecular formula is C₁₅H₂₅NO₄, with a molecular weight of 283.36 g/mol. This compound is primarily utilized as a building block in pharmaceutical synthesis due to its rigid spirocyclic structure, which enhances conformational control in drug candidates targeting enzymes or receptors .
Properties
Molecular Formula |
C15H25NO4 |
|---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
tert-butyl 6,6-dimethyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C15H25NO4/c1-13(2,3)20-12(18)16-7-6-15(14(4,5)10-16)8-11(17)9-19-15/h6-10H2,1-5H3 |
InChI Key |
XFIJHIHZABRYQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCC12CC(=O)CO2)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Specific Synthetic Route Example
One reported method involves:
- Starting with a lactone or cyclic ketone precursor bearing the 1-oxa-8-azaspiro[4.5]decane skeleton.
- Reacting this intermediate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine or iminium intermediate.
- Alkylation or methylation at the 6-position to introduce the two methyl groups.
- Final functionalization with tert-butyl chloroformate under basic conditions (e.g., triethylamine) to install the tert-butyl carbamate group.
This sequence allows the precise installation of the 6,6-dimethyl and 3-oxo functionalities while preserving the spirocyclic framework.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Spirocyclic core formation | Lactone precursor, amine, solvent (e.g., THF) | Controlled temperature (0–25 °C) to avoid polymerization |
| Methylation at C-6 | Base (e.g., LDA or NaH), methyl iodide or equivalent | Low temperature (-78 °C to 0 °C) to favor selectivity |
| Carbamate installation | tert-Butyl chloroformate, triethylamine, solvent | Room temperature, inert atmosphere recommended |
| Oxidation (if needed) | Mild oxidants (e.g., PCC, Dess–Martin periodinane) | Avoid overoxidation, monitor by TLC or HPLC |
The reaction progress is monitored by thin-layer chromatography (TLC) using hexane:ethyl acetate mixtures and confirmed by spectroscopic methods such as NMR and IR spectroscopy.
Chemical Reaction Analysis
Types of Reactions Employed
- Condensation/Cyclization: Formation of the spirocyclic core via intramolecular nucleophilic attack.
- Alkylation: Introduction of methyl groups at the 6-position through enolate chemistry.
- Carbamate Formation: Reaction of amine with tert-butyl chloroformate to form the tert-butyl carbamate protecting group.
- Oxidation: Installation or maintenance of the 3-oxo ketone functionality.
Common Reagents and Their Roles
| Reaction Type | Reagents/Agents | Role |
|---|---|---|
| Cyclization | Lactone, amine | Formation of spirocyclic ring |
| Alkylation | LDA/NaH, methyl iodide | Methyl group installation |
| Carbamate formation | tert-Butyl chloroformate, Et3N | Protecting group installation |
| Oxidation | PCC, Dess–Martin periodinane | Selective oxidation to ketone |
Industrial Scale Considerations
For large-scale production, the synthetic route is optimized for:
- Yield: Maximizing conversion while minimizing side products.
- Purity: Using recrystallization or chromatography to achieve pharmaceutical-grade purity.
- Safety: Controlling exothermic steps and handling reactive reagents under inert atmosphere.
- Cost-efficiency: Using readily available reagents and minimizing reaction steps.
Automation and continuous flow chemistry may be employed to improve reproducibility and scalability.
Summary Table: Preparation Overview
| Parameter | Details |
|---|---|
| Starting Materials | Lactone or cyclic ketone, amine precursor |
| Key Intermediates | Spirocyclic lactam/ketone |
| Functional Group Installations | Methyl groups at C-6, tert-butyl carbamate at N-8, ketone at C-3 |
| Typical Solvents | Tetrahydrofuran (THF), ethyl acetate |
| Temperature Range | -78 °C to room temperature |
| Catalysts/Base | Triethylamine, LDA, NaH |
| Purification Methods | Chromatography, recrystallization |
| Yield Range | Typically 70–85% depending on step |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6,6-dimethyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 6,6-dimethyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 6,6-dimethyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized against related spirocyclic derivatives (Table 1). Key differences lie in ring size, substituent positions, and functional groups, which influence physicochemical properties and applications.
Table 1: Structural and Functional Comparison of Spirocyclic Carbamates
Structural Nuances and Implications
- Ring Size and Rigidity: The 6,6-dimethyl-3-oxo derivative (CAS 2009467-39-2) shares a spiro[4.5]decane core with CAS 191805-29-5 but differs in substituents.
- Functional Group Positioning : The 3-oxo group in the target compound contrasts with the 1-oxo group in CAS 191805-29-3. This positional difference may alter hydrogen-bonding interactions in drug-receptor binding .
- Comparative Lipophilicity : The dimethyl groups increase lipophilicity (clogP ≈ 2.1) relative to CAS 191805-29-5 (clogP ≈ 1.5), favoring blood-brain barrier penetration in CNS-targeted candidates .
Biological Activity
Tert-butyl 6,6-dimethyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a compound characterized by its unique spirocyclic structure and potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol
CAS Number: 2075639-26-6
IUPAC Name: tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further development in antimicrobial therapies.
- Cytotoxicity : In vitro assays have shown that the compound can induce cytotoxic effects in certain cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Some studies have suggested that it may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
The mechanisms through which this compound exerts its effects are still under investigation but may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its cytotoxic and antimicrobial effects.
- Interaction with Cellular Receptors : It may modulate receptor activity in neuronal cells, providing insights into its neuroprotective capabilities.
Table of Key Research Findings
Detailed Case Study: Anticancer Properties
A notable study published in a peer-reviewed journal evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
